

Biological Activity of 6-Chloro-4-Iodoindole Derivatives

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Compound of Interest

Compound Name:	6-chloro-4-iodo-1H-indole-3-carbaldehyde
CAS No.:	115666-31-4
Cat. No.:	B3214997

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A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary

The 6-chloro-4-iodoindole scaffold represents a high-value pharmacophore in medicinal chemistry. Unlike simple indoles, this disubstituted core offers a unique combination of steric, electronic, and functional properties:

- **C4-Iodine:** A reactive "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of hydrophobic bulk critical for binding to deep protein pockets (e.g., IDO1, HIV-1 RT).
- **C6-Chlorine:** A metabolic blocker that prevents oxidation at the reactive 6-position, modulates the pKa of the indole NH (enhancing H-bond donor capability), and increases lipophilicity.

This guide explores its primary role as a precursor for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and its emerging utility in antibiofilm applications.

Chemical Synthesis & Structural Access

Accessing the 4,6-disubstituted indole core requires specific methodologies to ensure regioselectivity, as electrophilic aromatic substitution on indole typically favors C3.

Strategic Synthesis: The Reissert Reaction

The most robust route to methyl 6-chloro-4-iodoindole-2-carboxylate (a key precursor) involves the Reissert indole synthesis.

Protocol:

- **Condensation:** Reaction of 2-nitro-6-chlorotoluene with diethyl oxalate in the presence of a strong base (KOtBu or NaOEt) to form the corresponding o-nitrophenylpyruvate.
- **Reductive Cyclization:** Treatment with Zn/AcOH or catalytic hydrogenation reduces the nitro group to an amine, which spontaneously cyclizes with the ketone to form the indole-2-carboxylate.
- **Iodination:** Regioselective iodination at C4 is often achieved prior to cyclization or via directed lithiation strategies on the protected indole.

Functionalization via Cross-Coupling

The C4-iodo group is the primary diversity point.

- **Suzuki-Miyaura:** Coupling with aryl-boronic acids yields 4-aryl-6-chloroindoles (common in IDO1 inhibitors).
- **Sonogashira:** Coupling with terminal alkynes yields 4-alkynyl derivatives.

Primary Therapeutic Application: IDO1 Inhibition

The most significant application of 6-chloro-4-iodoindole derivatives is in Cancer Immunotherapy.

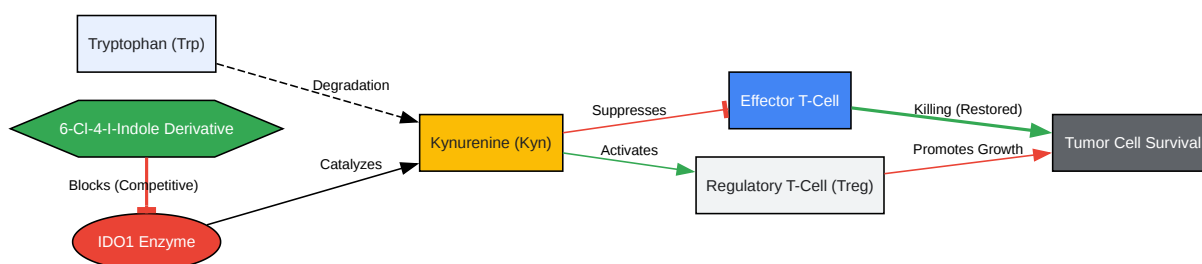
Mechanism of Action

Target: Indoleamine 2,3-dioxygenase 1 (IDO1). Pathway: IDO1 catalyzes the rate-limiting step of tryptophan (Trp) degradation to kynurenine (Kyn). High Kyn levels in the tumor microenvironment suppress T-cell proliferation and promote immune tolerance. Inhibition: Derivatives of 6-chloro-4-iodoindole act as competitive inhibitors.

- Indole NH: Forms a hydrogen bond with a proximal amino acid (often Ser167 or the heme iron-bound water) in the active site.
- C4-Substituent: The iodine is replaced (via synthesis) or used directly to fill the hydrophobic Pocket A or Pocket B within the enzyme, displacing the substrate.
- C6-Chlorine: Mimics the electron-withdrawing nature of the formyl group in N-formylkynurenine or simply enhances the acidity of the NH for better binding.

Visualization: IDO1 Signaling & Inhibition

The following diagram illustrates how inhibiting IDO1 restores T-cell activity against tumor cells.



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Caption: Mechanism of IDO1 inhibition by indole derivatives, restoring T-cell mediated tumor killing.

Secondary Biological Activities

Antimicrobial & Antibiofilm Activity

Recent studies have highlighted the efficacy of halogenated indoles against marine and pathogenic bacteria.^[1]

- Target: Biofilm formation in *Vibrio parahaemolyticus* and *Staphylococcus aureus*.
- Activity: 4-iodoindole and 6-chloroindole moieties have shown synergistic effects in disrupting quorum sensing (QS) signaling.
- Mechanism: These derivatives likely mimic natural indole signaling molecules, binding to QS receptors (like CqsS or LuxR homologs) to repress virulence genes without killing the bacteria (reducing resistance pressure).

Antiviral Potential (HIV-1)

Indole cores are foundational to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

- SAR Insight: The 4-position of the indole ring projects into a specific hydrophobic tunnel in the HIV-1 Reverse Transcriptase allosteric pocket.
- Utility: 6-chloro-4-iodoindole serves as a scaffold to attach "wing" groups (e.g., aryl ethers) that lock the enzyme in an inactive conformation.

Structure-Activity Relationship (SAR) Summary

Position	Substituent	Role in Biological Activity
N1 (NH)	-H (Free)	Critical H-bond donor for IDO1 heme binding. Alkylation often abolishes activity.
C2	-H / -COOH	C2-carboxamides are potent IDO1 inhibitors. Unsubstituted C2 is common for antiviral agents.
C3	-H / -Halogen	Often left unsubstituted to prevent steric clash, or halogenated to modulate electronics.
C4	-I (Iodine)	Critical Handle. Used to introduce hydrophobic aryl/heteroaryl groups that fill deep enzyme pockets.
C6	-Cl (Chlorine)	Metabolic Shield. Blocks P450 oxidation. Increases lipophilicity (logP) and NH acidity.

Experimental Protocols

Protocol: Synthesis of Methyl 6-chloro-4-iodoindole-2-carboxylate

Reagents: 2-nitro-6-chlorotoluene, Diethyl oxalate, KOtBu, DMSO, Zn powder, AcOH.

- Enolate Formation: To a solution of KOtBu (1.2 eq) in DMSO, add 2-nitro-6-chlorotoluene (1 eq) and diethyl oxalate (1.2 eq). Stir at RT for 2h to form the potassium enolate (deep red).
- Quench: Pour into ice/HCl to precipitate the pyruvic acid derivative.

- Reductive Cyclization: Dissolve the intermediate in AcOH. Add Zn powder (10 eq) portion-wise at 60°C. Reflux for 4h.
- Workup: Filter Zn residues. Pour filtrate into water. Collect the precipitate (Methyl 6-chloroindole-2-carboxylate).
- Iodination: Dissolve product in DMF. Add N-iodosuccinimide (NIS, 1.1 eq) at 0°C. Stir 12h. Purify via column chromatography (Hexane/EtOAc) to isolate the 4-iodo isomer (confirmed by NOE NMR studies).

Protocol: IDO1 Inhibition Assay (HeLa Cell-Based)

Objective: Measure the reduction of Kynurenine production.

- Cell Culture: Seed HeLa cells (10,000/well) in 96-well plates.
- Induction: Treat cells with human IFN- γ (50 ng/mL) to induce IDO1 expression.
- Treatment: Add serial dilutions of the 6-chloro-4-iodoindole derivative (0.1 nM – 10 μ M).
- Incubation: Incubate for 48h at 37°C.
- Detection: Transfer 140 μ L of supernatant to a new plate. Add 10 μ L of 30% trichloroacetic acid (TCA) to precipitate protein. Centrifuge.
- Colorimetric Assay: Mix supernatant with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). Measure absorbance at 490 nm.
- Calculation: Calculate IC50 based on the ratio of Kynurenine in treated vs. untreated (IFN- γ only) controls.

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